molecular formula C18H17ClN2O2S B3017578 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide CAS No. 906784-20-1

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide

Cat. No.: B3017578
CAS No.: 906784-20-1
M. Wt: 360.86
InChI Key: CYUXGLCHXCKKTE-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide is a useful research compound. Its molecular formula is C18H17ClN2O2S and its molecular weight is 360.86. The purity is usually 95%.
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Scientific Research Applications

Kinesin Spindle Protein Inhibition and Anticancer Potential

  • A compound structurally related to "N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-isopropoxybenzamide", identified as AZD4877, was found to be a potent inhibitor of kinesin spindle protein (KSP). It demonstrated significant potential in arresting cells in mitosis, leading to cellular death, and showed promising properties for clinical development as an anticancer agent (Theoclitou et al., 2011).

Antimicrobial Activity

  • Research on derivatives of thiazolide compounds, which include "this compound", demonstrated significant antibacterial and antifungal properties. These compounds were found effective against various Gram-positive and Gram-negative bacteria as well as fungi, suggesting their potential as therapeutic agents for microbial diseases (Desai et al., 2013).

Anticonvulsant and Benzodiazepine Receptor Agonism

  • A series of 4-thiazolidinone derivatives, closely related to the compound , were designed and synthesized. They were evaluated as anticonvulsant agents and showed significant activity in this regard. Some of these compounds were found to bind to benzodiazepine receptors, indicating their potential in treating convulsions and related disorders (Faizi et al., 2017).

Positron Emission Tomography (PET) Imaging Applications

  • Novel ligands for PET imaging, structurally similar to "this compound", were synthesized for imaging metabotropic glutamate receptor type 1 (mGluR1) in the brain. This research suggests the potential application of similar compounds in neurological imaging and research (Fujinaga et al., 2012).

Hypoxic Selective Antitumor Agents

  • Investigations into hypoxia-selective antitumor agents revealed that regioisomers of a compound structurally related to "this compound" showed potential as novel cytotoxic agents, particularly in hypoxic conditions commonly found in tumor microenvironments. This points towards the relevance of such compounds in targeted cancer therapy (Palmer et al., 1996).

Future Directions

Thiazole compounds have diverse biological activities and have been the focus of many research studies . Future research could focus on synthesizing new thiazole derivatives and studying their biological activities. Molecular docking studies could also be performed to understand the interaction of these compounds with their protein targets .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Mode of Action

For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Biochemical Pathways

For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid . This inhibition can lead to anti-inflammatory effects.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of the compound in various solvents can affect its distribution and bioavailability . Additionally, the compound’s interaction with other molecules in the environment can influence its stability and efficacy.

Properties

IUPAC Name

N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O2S/c1-10(2)23-13-7-5-12(6-8-13)17(22)21-18-20-15-11(3)4-9-14(19)16(15)24-18/h4-10H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUXGLCHXCKKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(C=C3)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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